N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2S/c1-3-17-8-6-7-16(2)21(17)28-20(33)15-32-25(34)23-24(35-26(29-23)31-13-4-5-14-31)22(30-32)18-9-11-19(27)12-10-18/h6-12H,3-5,13-15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQXCRQZAYCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with Compound A, drawing from diverse sources.
Synthesis
Compound A was synthesized through a multi-step process that involved the reaction of specific precursors under controlled conditions. The synthesis typically yields a high purity product, which can be characterized using techniques such as NMR and mass spectrometry. The compound's molecular structure is depicted as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 1.98 |
| MCF7 (Breast Cancer) | 1.61 |
The presence of the thiazole moiety in Compound A has been identified as crucial for its cytotoxic activity. Structural modifications that enhance hydrophobic interactions have been shown to improve potency against cancer cells .
The mechanism by which Compound A exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, contributing to its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of Compound A reveals that specific functional groups significantly influence its biological activity:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or diminish activity.
- Fluorophenyl Substituent : The presence of fluorine atoms increases lipophilicity, potentially improving cell membrane penetration.
- Pyrrolidine Group : Contributes to the overall stability and interaction profile of the molecule.
These insights guide further modifications aimed at enhancing therapeutic efficacy while minimizing toxicity .
Study 1: Antitumor Efficacy
In a study conducted by Evren et al. (2019), various thiazole derivatives were tested for their anticancer properties. Compound A was found to be equipotent against both A549 and MCF7 cell lines, showcasing its broad-spectrum activity .
Study 2: Comparative Analysis
A comparative analysis of similar compounds indicated that those with electron-donating groups at strategic positions on the aromatic rings exhibited enhanced activity. This finding supports the hypothesis that electronic effects play a significant role in modulating biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazolo[4,5-d]pyridazinone vs. Benzo[b][1,4]oxazin-3-one
- Target Compound: The thiazolo[4,5-d]pyridazinone core provides a rigid, planar structure with sulfur and nitrogen atoms contributing to π-π stacking and hydrogen-bonding interactions .
Thiazolo[4,5-d]pyridazinone vs. Pyrrolo[1,2-b]pyridazine
- Analog (): A pyrrolo[1,2-b]pyridazine carboxamide derivative includes a fused pyrrole ring, enhancing conformational flexibility but reducing planarity compared to the target compound’s thiazolo-pyridazinone core .
Substituent Analysis
Position 7: 4-Fluorophenyl Group
- Target Compound : The 4-fluorophenyl group enhances binding affinity through electron-withdrawing effects, common in kinase inhibitors and GPCR-targeting drugs.
- Analog () : Retains the 4-fluorophenyl group, suggesting its critical role in target engagement .
Position 2: Pyrrolidin-1-yl vs. Methyl
- Target Compound : The pyrrolidin-1-yl group introduces a cyclic amine, improving solubility via hydrogen bonding and modulating steric bulk .
- Analog () : A methyl group at position 2 reduces steric hindrance but may decrease solubility and target interaction specificity .
Acetamide Side Chain
- Analog () : A 4-chlorophenyl substituent introduces electronegativity but lacks the steric bulk of ethyl/methyl groups, possibly altering pharmacokinetics .
- Analog () : Substituents like phenyldiazenyl or thioether groups (e.g., 1002636-46-5) drastically alter electronic properties and bioavailability .
Physicochemical and Pharmacokinetic Properties
Bioactivity Insights
- Analog () : The methyl group at position 2 may reduce potency compared to the pyrrolidinyl variant due to weaker target interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with the construction of the thiazolo[4,5-d]pyridazin core. Key steps include:
- Cyclocondensation of substituted thioamides with α-haloketones to form the thiazole ring .
- Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling under palladium catalysis .
- Amidation reactions using activated acyl chlorides or coupling agents (e.g., HATU) to attach the N-(2-ethyl-6-methylphenyl)acetamide moiety .
- Reaction conditions: Temperatures (60–120°C), solvents (DMF, THF), and catalysts (Pd(PPh₃)₄, triethylamine) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and purity. For example, the pyrrolidin-1-yl group shows distinct methylene proton signals at δ 2.5–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : For absolute configuration determination; SHELXL software is widely used for refinement .
- HPLC-PDA : To assess purity (>95%) and detect byproducts .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based or radiometric methods (e.g., ADP-Glo™ kinase assay) .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound with higher enantiomeric purity?
- Methodology :
- Density Functional Theory (DFT) : Predict transition states and energy barriers for key steps (e.g., cyclocondensation) to identify optimal catalysts .
- Machine Learning (ML) : Train models on reaction databases to predict solvent/catalyst combinations that maximize yield .
- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) to separate enantiomers post-synthesis, guided by computed chiral descriptors .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals; HMBC correlations confirm connectivity between the thiazolo[4,5-d]pyridazin core and fluorophenyl group .
- Crystallographic Refinement (SHELX) : Address ambiguities in electron density maps caused by disordered solvent molecules .
- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track specific groups in complex spectra .
Q. How do structural modifications to the pyrrolidin-1-yl or fluorophenyl groups impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing pyrrolidine with piperidine) and compare bioactivity .
- Free Energy Perturbation (FEP) Simulations : Predict binding affinity changes in silico before synthesis .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayer) to guide design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
